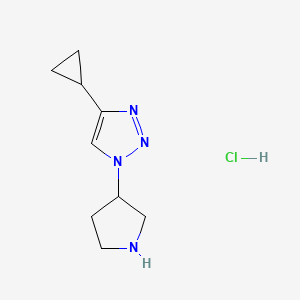
4-cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a triazole ring, a pyrrolidine ring, and a cyclopropyl group, which contribute to its distinctive chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Cyclopropyl-1-(Pyrrolidin-3-yl)-1H-1,2,3-Triazolhydrochlorid umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Triazolrings. Ein gängiges Verfahren ist die Huisgen-Cycloadditionsreaktion, bei der ein Alkin und ein Azid unter kupferkatalysierten Bedingungen zum Triazolring reagieren. Der Pyrrolidinring kann durch eine nucleophile Substitutionsreaktion eingeführt werden, und die Cyclopropylgruppe kann durch eine Cyclopropanierungsreaktion hinzugefügt werden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Steuerung der Temperatur, des Drucks und der Konzentration der Reaktanten sowie die Verwendung von Katalysatoren zur Beschleunigung der Reaktionen. Reinigungsschritte wie Kristallisation oder Chromatographie können verwendet werden, um das gewünschte Produkt zu isolieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Cyclopropyl-1-(Pyrrolidin-3-yl)-1H-1,2,3-Triazolhydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden, die möglicherweise ihre chemischen Eigenschaften verändern.
Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene reduzierte Formen umwandeln.
Substitution: Die Verbindung kann an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile oder Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen können je nach gewünschtem Ergebnis variieren, einschließlich Temperatur, Lösungsmittel und Katalysator.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl substituierter Triazolverbindungen erzeugen können.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-1-(Pyrrolidin-3-yl)-1H-1,2,3-Triazolhydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-Cyclopropyl-1-(Pyrrolidin-3-yl)-1H-1,2,3-Triazolhydrochlorid umfasst seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Der Triazolring kann mit Enzymen oder Rezeptoren interagieren, wodurch deren Funktionen möglicherweise gehemmt oder aktiviert werden. Die Pyrrolidin- und Cyclopropylgruppen können ebenfalls zur Gesamtaktivität der Verbindung beitragen, indem sie ihre Bindungsaffinität und Selektivität beeinflussen.
Wirkmechanismus
The mechanism of action of 4-cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting or activating their functions. The pyrrolidine and cyclopropyl groups may also contribute to the compound’s overall activity by influencing its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Cyclopropyl-1-(Methoxyacetyl)pyrrolidin-3-yl]-3-pyridin-4-ylpropanamid
- Cyclopropyl-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Einzigartigkeit
4-Cyclopropyl-1-(Pyrrolidin-3-yl)-1H-1,2,3-Triazolhydrochlorid ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen
Eigenschaften
Molekularformel |
C9H15ClN4 |
|---|---|
Molekulargewicht |
214.69 g/mol |
IUPAC-Name |
4-cyclopropyl-1-pyrrolidin-3-yltriazole;hydrochloride |
InChI |
InChI=1S/C9H14N4.ClH/c1-2-7(1)9-6-13(12-11-9)8-3-4-10-5-8;/h6-8,10H,1-5H2;1H |
InChI-Schlüssel |
CUFXKKSMYKFESG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CN(N=N2)C3CCNC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 5-hydroxy-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11715537.png)
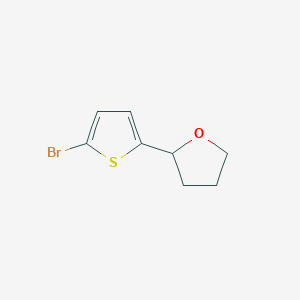
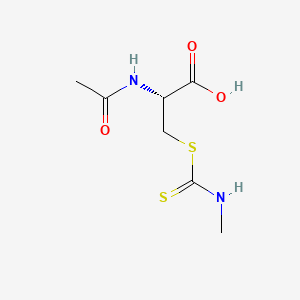
![2-(4-methyl-6-oxo-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-5-yl)acetic acid](/img/structure/B11715549.png)
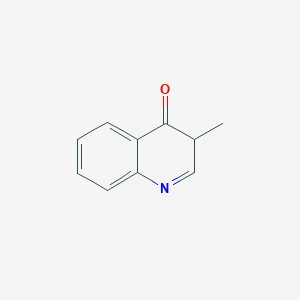
![2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone](/img/structure/B11715561.png)

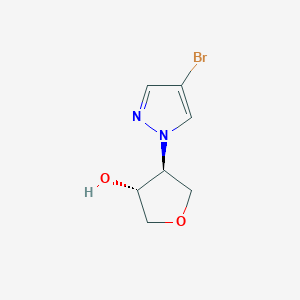

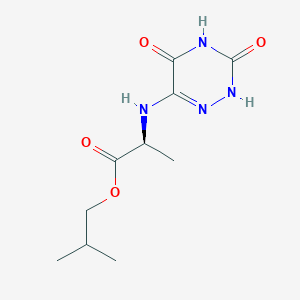
![1-{2-[(2-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715597.png)
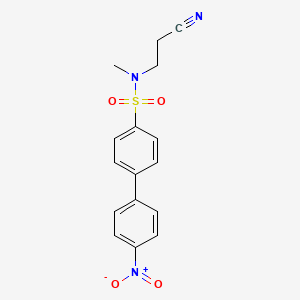
![N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11715610.png)
![[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol](/img/structure/B11715617.png)
